![molecular formula C7H3BrClN3 B15331095 5-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B15331095.png)
5-Bromo-2-chloropyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3BrClN3 and a molecular weight of 244.47 g/mol . This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base, such as sodium methoxide in butanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with arylboronic acids to form biaryl derivatives.
Amination Reactions: Palladium-catalyzed amination can be used to introduce amino groups into the pyrimidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in amination and coupling reactions.
Arylboronic Acids: Used in Suzuki coupling reactions.
Bases: Such as sodium methoxide, used in cyclization reactions.
Major Products Formed
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Industrial Applications: Used in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the fused pyrimidine ring.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine.
2-Bromo-5-chloropyridine: Differently substituted pyridine derivative.
Uniqueness
5-Bromo-2-chloropyrido[3,4-d]pyrimidine is unique due to its fused pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in medicinal chemistry and chemical biology.
Propiedades
Fórmula molecular |
C7H3BrClN3 |
|---|---|
Peso molecular |
244.47 g/mol |
Nombre IUPAC |
5-bromo-2-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-5-2-10-3-6-4(5)1-11-7(9)12-6/h1-3H |
Clave InChI |
CGXCEKQBECCABC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=CC2=NC(=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


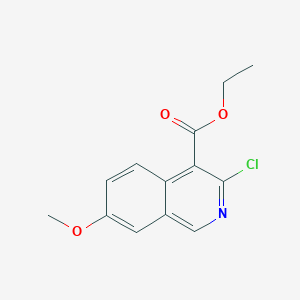
![1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B15331024.png)
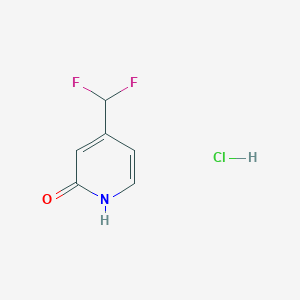
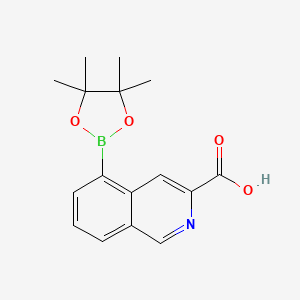

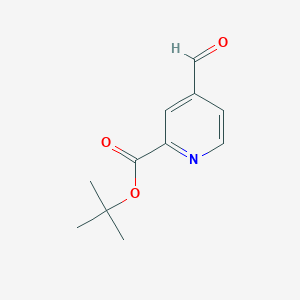
![7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)
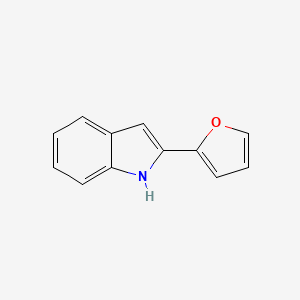
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)

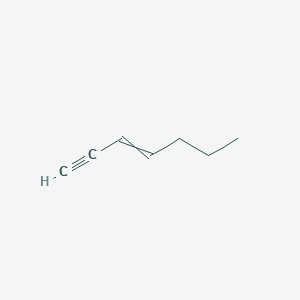
![ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B15331094.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide](/img/structure/B15331102.png)
